Methyl octahydro-1H-isoindole-5-carboxylate
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Overview
Description
Methyl octahydro-1H-isoindole-5-carboxylate is a chemical compound with the molecular formula C10H17NO2 and a molecular weight of 183.25 g/mol . This compound belongs to the class of isoindoles, which are heterocyclic compounds containing a fused ring system with nitrogen. Isoindoles are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl octahydro-1H-isoindole-5-carboxylate typically involves the reaction of a suitable precursor with methylating agents. One common method involves the reaction of an indole derivative with methyl iodide (MeI) in the presence of a base such as sodium acetate (NaOAc) in tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl octahydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl octahydro-1H-isoindole-5-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Methyl octahydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-5-carboxylate: Another indole derivative with similar chemical properties and applications.
1-Methyl-1H-indole-5-carboxaldehyde: A related compound with a formyl group instead of a carboxylate group.
Uniqueness
Methyl octahydro-1H-isoindole-5-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity
Biological Activity
Methyl octahydro-1H-isoindole-5-carboxylate (MOIC) is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biological mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
MOIC features an octahydro-isoindole core with a carboxylate functional group, characterized by the molecular formula C11H15NO2 and a molar mass of approximately 183.25 g/mol. Its unique structure contributes to its potential pharmacological applications.
Biological Activities
Research indicates that MOIC exhibits a range of biological activities, including:
- Antimicrobial Properties : MOIC has shown effectiveness against various bacterial strains, suggesting its potential use in treating infections.
- Antiviral Activity : Preliminary studies indicate that the compound may inhibit viral replication, although specific mechanisms remain under investigation.
- Anticancer Effects : MOIC has been evaluated for its cytotoxicity against cancer cell lines, demonstrating promising results in inhibiting cell proliferation.
The biological activity of MOIC is believed to stem from its interactions with specific molecular targets:
- Enzyme Modulation : MOIC may bind to enzymes involved in metabolic pathways, altering their activity and influencing cellular processes.
- Receptor Interaction : The compound's ability to interact with various receptors could lead to modulation of signaling pathways critical for cellular function.
Table 1: Summary of Biological Activities and Mechanisms
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against bacterial strains | |
Antiviral | Inhibition of viral replication | |
Anticancer | Cytotoxicity in cancer cell lines | |
Enzyme Modulation | Alters metabolic pathway activity | |
Receptor Interaction | Modulates signaling pathways |
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of MOIC, researchers treated human melanoma (BLM) cells with varying concentrations of the compound. The results indicated an IC50 value of 9.41 μM, demonstrating significant cytotoxicity compared to control groups. This suggests that MOIC may have potential as a therapeutic agent in oncology .
Interaction Studies
Further interaction studies have focused on MOIC's binding affinity with specific biological targets. These studies are crucial for understanding the compound's therapeutic potential and safety profile. For instance, molecular docking simulations have suggested that MOIC can effectively bind to certain enzyme active sites, potentially inhibiting their function.
Properties
Molecular Formula |
C10H17NO2 |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-5-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7/h7-9,11H,2-6H2,1H3 |
InChI Key |
GQAYGPVNJHXNHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2CNCC2C1 |
Origin of Product |
United States |
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